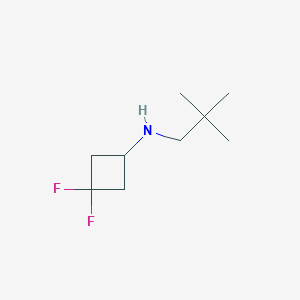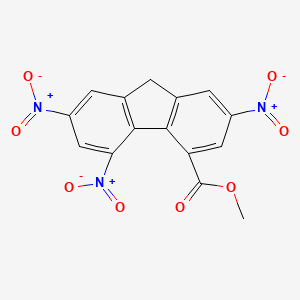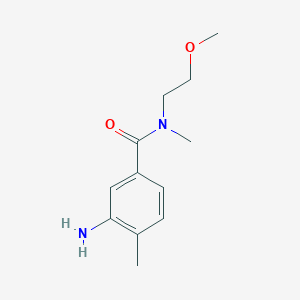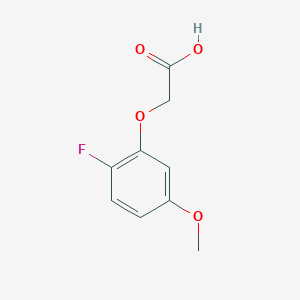
(R)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, often performed at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid, is often carried out using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used in peptide synthesis.
Major Products
The major products formed from these reactions include the free amino acid after Boc deprotection and peptides when used in coupling reactions.
Scientific Research Applications
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. When the Boc group is removed under acidic conditions, the free amino group can participate in further reactions, such as peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized.
Comparison with Similar Compounds
Similar Compounds
®-5-Amino-2-methylpentanoic acid: The unprotected form of the compound.
®-5-((tert-Butoxycarbonyl)amino)-2-ethylpentanoic acid: A similar compound with a different alkyl chain length.
Uniqueness
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The Boc group offers protection during synthesis, while the ®-configuration ensures the correct stereochemistry for biological applications .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
OBZVEXKLKXLILY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCCNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



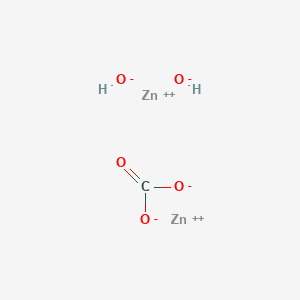
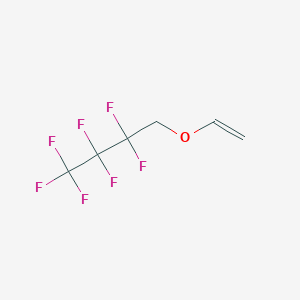




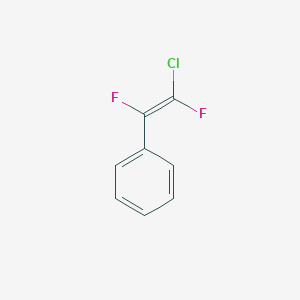
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
